3-Bromo-6-ethylpyridazine
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Overview
Description
3-Bromo-6-ethylpyridazine is a heterocyclic compound that belongs to the pyridazine family. It is a halogenated derivative of pyridazine and has a molecular formula of C7H8BrN3. This compound has gained significant attention in the scientific community due to its potential biological and industrial applications.
Mechanism of Action
Target of Action
3-Bromo-6-ethylpyridazine is a derivative of pyridazine . Pyridazine derivatives have been found to exhibit a wide range of pharmacological activities . .
Mode of Action
It’s known that pyridazinone derivatives, which include this compound, have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Biochemical Analysis
Biochemical Properties
Pyridazine compounds are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure and functional groups present in the pyridazine compound. For 3-Bromo-6-ethylpyridazine, the bromo and ethyl groups could potentially influence its biochemical interactions.
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It’s possible that the compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Similar compounds have been shown to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3-Bromo-6-ethylpyridazine involves the bromination of 6-ethylpyridazine. This reaction typically uses bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the 3-position of the pyridazine ring .
Another method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method uses boronic acids or esters as reagents and palladium as a catalyst under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions using bromine or bromine-containing reagents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-ethylpyridazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling to form carbon–carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reaction conditions typically involve a polar solvent and a base.
Suzuki–Miyaura Coupling: Reagents include boronic acids or esters, with palladium as a catalyst.
Major Products
Substitution Reactions: The major products are derivatives of this compound with different functional groups replacing the bromine atom.
Coupling Reactions: The major products are biaryl compounds formed by the coupling of this compound with aryl boronic acids.
Scientific Research Applications
3-Bromo-6-ethylpyridazine has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-6-ethyl-pyridazine hydrobromide: A similar compound with an additional hydrobromide group.
6-Ethylpyridazine: The parent compound without the bromine atom.
Uniqueness
3-Bromo-6-ethylpyridazine is unique due to the presence of both the bromine atom and the ethyl group on the pyridazine ring. This combination of substituents imparts specific chemical and biological properties that are distinct from other pyridazine derivatives.
Properties
IUPAC Name |
3-bromo-6-ethylpyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-2-5-3-4-6(7)9-8-5/h3-4H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHNVBCZIMHPLIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(C=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10600035 |
Source
|
Record name | 3-Bromo-6-ethylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10600035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152665-26-4 |
Source
|
Record name | 3-Bromo-6-ethylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10600035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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